
(4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, (4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, is a derivative of piperidine with potential biological activities. Although the exact compound is not directly studied in the provided papers, related derivatives have been synthesized and evaluated for their biological activities, such as anticancer and antituberculosis properties .
Synthesis Analysis
The synthesis of related piperidine derivatives involves the reductive amination method using sodium triacetoxyborohydride to yield various piperazine derivatives . This method appears to be a simple and convenient approach to obtain the desired compounds. The synthesis of other piperidine derivatives, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, involves amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, with a reasonable overall yield of 62.4% .
Molecular Structure Analysis
The molecular structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, has been characterized by X-ray crystallographic studies, revealing that the piperidine ring adopts a chair conformation . Similarly, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component has been reported, showing dihedral angles between the benzene ring and the two piperidine rings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives are crucial for obtaining the desired biological activities. For instance, the condensation reaction used to synthesize 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves piperidin-4-yl]-diphenyl-methanol and p-chlorobenzene sulfonylchloride . The structural characterization of a side product in benzothiazinone synthesis, which is a class of new anti-tuberculosis drug candidates, also provides insight into the chemical reactions and potential side reactions that may occur during the synthesis of piperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from their molecular structures and synthesis methods. The crystallographic data for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol indicates that the compound crystallizes in the monoclinic space group with specific cell parameters . The intermolecular hydrogen bonds observed in the crystal structure of the adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents suggest the potential for hydrogen bonding in solid-state and possibly in solution .
Scientific Research Applications
Anticancer and Antituberculosis Studies
(4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone derivatives have shown significant promise in anticancer and antituberculosis studies. A research study synthesized various derivatives of this compound and found notable in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. Some compounds exhibited both anticancer and antituberculosis effects, highlighting their potential in medical research and therapy (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antiviral Activity
In the field of antiviral research, derivatives of (4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone have been synthesized and tested for their antiviral properties. A study created new derivatives and tested them against the tobacco mosaic virus, with some compounds displaying noteworthy anti-tobacco mosaic virus activity (Chen et al., 2010).
Structural Studies
Structural studies of the compound's derivatives have provided insights into their molecular arrangements. One study investigated the crystal structure of an adduct formed with (4-chlorophenyl)(piperidin-1-yl)methanone, revealing specific dihedral angles and intermolecular hydrogen bonds. Such structural analyses are essential for understanding the molecular interactions and potential applications of these compounds (Revathi et al., 2015).
Antimicrobial Activity
A variety of studies have also explored the antimicrobial potential of derivatives of (4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone. Research into these derivatives has shown them to be effective against a range of microbial pathogens, indicating their potential as novel antimicrobial agents (Mallesha & Mohana, 2014).
Design and Synthesis for Drug Development
Several studies have focused on the design and synthesis of derivatives of this compound for drug development. These studies often involve creating various derivatives and testing their biological activities, which can provide valuable insights for developing new therapeutic agents (Tamer & Qassir, 2019).
Future Directions
The future research on this compound could involve further investigation of its biological activity and potential uses. For example, it could be tested for activity against various diseases, or it could be modified to improve its properties . Additionally, the synthesis of this compound could be optimized to increase its yield and purity .
properties
IUPAC Name |
(4-chlorophenyl)-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-5-3-13(4-6-14)17(22)21-9-7-12(8-10-21)16-20-19-15(23-16)11-1-2-11/h3-6,11-12H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXISFDOPNLUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)
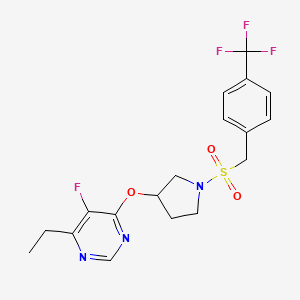
![Octahydrofuro[3,4-c]pyridine](/img/structure/B3008536.png)
![2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B3008537.png)
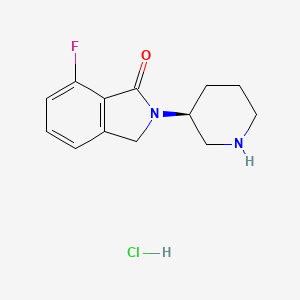
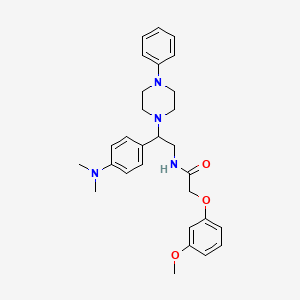

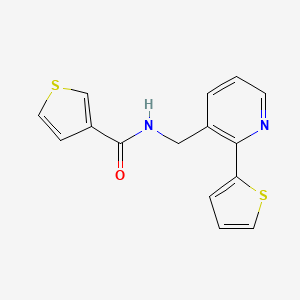
![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)
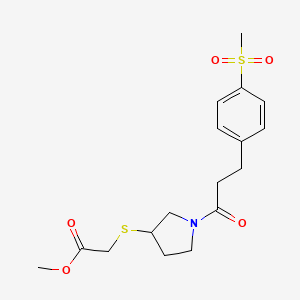
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)
![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)